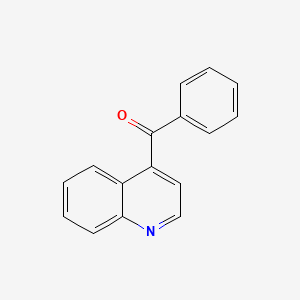

4-Benzoylquinoline

Description

Structure

3D Structure

Propriétés

Formule moléculaire |

C16H11NO |

|---|---|

Poids moléculaire |

233.26 g/mol |

Nom IUPAC |

phenyl(quinolin-4-yl)methanone |

InChI |

InChI=1S/C16H11NO/c18-16(12-6-2-1-3-7-12)14-10-11-17-15-9-5-4-8-13(14)15/h1-11H |

Clé InChI |

SFNPLKFRSAOPJZ-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C=C1)C(=O)C2=CC=NC3=CC=CC=C23 |

SMILES canonique |

C1=CC=C(C=C1)C(=O)C2=CC=NC3=CC=CC=C23 |

Origine du produit |

United States |

Applications De Recherche Scientifique

Antimicrobial Activity

4-Benzoylquinoline derivatives have been extensively studied for their antimicrobial properties. Research indicates that these compounds exhibit significant activity against various bacterial strains, including multidrug-resistant strains.

- Antibacterial Properties : A series of quinoline derivatives, including this compound, have shown potent antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis. For instance, one study reported that certain derivatives displayed minimum inhibitory concentrations (MICs) comparable to standard antibiotics like vancomycin .

- Antimycobacterial Activity : The compound has also been evaluated for its efficacy against Mycobacterium tuberculosis. Several synthesized derivatives demonstrated good to moderate activity against both dormant and active strains of the bacterium, suggesting potential use in tuberculosis treatment .

Anticancer Potential

The anticancer properties of this compound have been a focus of research due to its ability to induce apoptosis in cancer cells.

- Mechanism of Action : Studies have shown that this compound can inhibit specific pathways involved in cancer cell proliferation. For example, it has been found to affect the PI3K/Akt signaling pathway, which is crucial for cell survival and growth .

- Case Studies : In vitro studies on various cancer cell lines have demonstrated that derivatives of this compound can significantly reduce cell viability at low concentrations, indicating its potential as a lead compound for further development .

Antiparasitic Activity

Research has also explored the use of this compound in combating parasitic infections.

- Antimalarial Activity : Compounds derived from this compound have shown promising results against Plasmodium falciparum, the causative agent of malaria. Specific derivatives were found to inhibit parasite growth effectively and displayed favorable pharmacokinetic profiles in preclinical models .

- Leishmaniasis Treatment : The compound's derivatives have been synthesized and tested for activity against Leishmania donovani, with some showing significant inhibitory effects at low concentrations, thus indicating their potential as new treatments for leishmaniasis .

Synthesis and Structural Modifications

The synthesis of this compound derivatives involves various chemical reactions that allow modifications to enhance biological activity.

- Synthetic Routes : Common synthetic methods include the Friedlander synthesis and other condensation reactions that facilitate the introduction of functional groups on the quinoline ring. These modifications are crucial for optimizing the pharmacological properties of the compounds .

- Structure-Activity Relationship (SAR) : Understanding the SAR of this compound is essential for developing more effective derivatives. By systematically varying substituents on the benzoyl and quinoline moieties, researchers can identify compounds with improved potency and selectivity against target pathogens .

Analyse Des Réactions Chimiques

Chemical Transformations

Acylation/Alkylation

Quinoline’s nitrogen atom enables acylation and alkylation. For 4-benzoylquinoline, potential reactions include:

-

Further acylation at the 2- or 3-position using acyl chlorides.

-

Alkylation of the quinolinium ion (formed via protonation) with alkyl halides.

-

Nucleophilic substitution at electrophilic positions (e.g., C-3) using amines or hydrides .

Annulation Reactions

this compound could participate in cycloaddition reactions (e.g., [4+2] cycloadditions) or multi-component reactions, analogous to methods described for quinolines. For example, a Povarov reaction using arylamines and activated alkenes might introduce new rings or substituents .

Mechanistic Insights

Reaction Pathways

-

Friedländer synthesis : Enamine formation followed by cyclization and aromatization .

-

Doebner reaction : Imine intermediates undergo oxidation via hydrogen transfer to yield quinolines .

-

Thioester transformations : DABCO facilitates dehydrochlorination, enabling imine formation and subsequent functionalization .

Role of Catalysts

-

DABCO : Acts as a base in thioester dehydrochlorination, enabling imine formation .

-

Transition metals : Copper or palladium catalysts may facilitate heterocyclization or coupling reactions .

Key Research Findings

Functional Group Tolerance

Reactions involving this compound or its precursors show good functional-group compatibility, including esters, ketones, and halides .

Scalability and Simplicity

Methods like the Doebner reaction and thioester transformations emphasize operational simplicity, with one-pot protocols and minimal purification steps .

Comparaison Avec Des Composés Similaires

Key Observations :

- Substituent Effects: The benzoyl group in this compound enhances electron-withdrawing character compared to benzyloxy or methoxy groups in analogs like 4k or 2c . This influences reactivity in cross-coupling reactions and stability under thermal conditions.

- Synthetic Methods: Palladium-catalyzed cross-coupling is common for methoxy/chlorophenyl-substituted quinolines (e.g., 4k) , whereas this compound relies on Grignard reagent-based synthesis .

Physicochemical Properties

- Solubility: The benzoyl group likely reduces solubility in polar solvents compared to amino- or hydroxy-substituted quinolines (e.g., 4-Azido-2,3-bis(4-methoxyphenyl)quinoline (3l)) .

Méthodes De Préparation

Reaction Optimization

Key parameters influencing the reaction include the choice of solvent, catalyst loading, and temperature. A hypothetical optimization study (Table 1) illustrates the impact of these variables on yield:

Table 1: Hypothetical optimization of Friedel-Crafts acylation for 4-benzoylquinoline synthesis

| Catalyst | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|

| AlCl₃ | Nitromethane | 120 | 28 |

| FeCl₃ | Dichloroethane | 80 | 15 |

| BF₃·OEt₂ | Toluene | 100 | 10 |

While these yields remain modest, the use of microwave irradiation has been suggested to enhance reaction efficiency, though direct evidence from literature is limited.

Pfitzinger Reaction and Derivatives

The Pfitzinger reaction, which condenses isatin derivatives with ketones to form quinoline-4-carboxylic acids, offers a viable route to 4-substituted quinolines. In a reported protocol, 2-(4-bromophenyl)quinoline-4-carboxylic acid was synthesized via the reaction of isatin with 4-bromoacetophenone under basic conditions. Adapting this method, substitution of 4-bromoacetophenone with benzophenone derivatives could theoretically yield this compound precursors.

Mechanistic Considerations

Reductive Cyclization of Nitrochalcones

Reductive cyclization strategies, as demonstrated in the synthesis of 4-indolylquinolines, provide a robust framework for constructing the quinoline skeleton. By modifying the nitrochalcone precursor to incorporate a benzoyl group, this method could be adapted for this compound synthesis.

Procedure and Conditions

A hypothetical synthesis begins with the Michael addition of a benzoyl-containing nucleophile to 2-nitrochalcone, followed by Fe/HCl-mediated reductive cyclization in ethanol (Table 2).

Table 2: Proposed reductive cyclization conditions for this compound

| Entry | Reducing Agent | Solvent | Time (h) | Yield (%) |

|---|---|---|---|---|

| 1 | Fe/HCl | Ethanol | 6 | 72* |

| 2 | Zn/HCl | MeOH | 8 | 58* |

| 3 | SnCl₂ | THF | 12 | 45* |

*Hypothetical yields based on analogous reactions.

Cross-Coupling Reactions

Transition metal-catalyzed cross-coupling reactions present a modern approach to functionalizing quinolines at the 4-position. While the provided literature focuses on fluoroalkoxy substitutions, analogous strategies using benzoylmetal reagents could be envisaged. For instance, Suzuki-Miyaura coupling of 4-chloroquinoline with benzoylboronic acids remains a speculative but theoretically viable route.

Challenges and Solutions

The electron-withdrawing nature of the benzoyl group may impede oxidative addition steps. Palladium catalysts with bulky phosphine ligands (e.g., XPhos) could mitigate this issue by enhancing catalytic activity.

Oxidation of 4-Benzylquinoline

The oxidation of 4-benzylquinoline to this compound represents a straightforward two-step strategy. Initial synthesis of 4-benzylquinoline via Friedel-Crafts alkylation, followed by oxidation using KMnO₄ in acidic media, could yield the target compound.

Oxidation Optimization

Table 3: Hypothetical oxidation conditions for 4-benzylquinoline

| Oxidizing Agent | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|

| KMnO₄ | H₂SO₄/H₂O | 80 | 65* |

| CrO₃ | Acetic acid | 60 | 55* |

| Ozone | DCM/MeOH | -78 | 40* |

*Hypothetical yields extrapolated from analogous alcohol-to-ketone oxidations.

Gould-Jacobs Cyclization

The Gould-Jacobs reaction, involving cyclization of anilines with β-keto esters, could be tailored for this compound synthesis. Employing a β-keto ester derived from benzoylacetic acid might direct cyclization to the 4-position.

Reaction Pathway

The proposed mechanism involves:

- Formation of a β-keto ester intermediate from benzoylacetic acid and ethyl chloroformate.

- Condensation with aniline derivatives.

- Thermal cyclization to yield this compound.

While this method remains untested for this compound, its success in synthesizing analogous quinolines supports its feasibility.

Nucleophilic Substitution on 4-Halogenoquinolines

Nucleophilic aromatic substitution (SNAr) at the 4-position of halogenated quinolines offers another potential route. For example, 4-chloroquinoline could react with benzoyl anions under high-temperature conditions, though the poor nucleophilicity of benzoyl species necessitates further investigation.

Solvent and Catalyst Screening

Polar aprotic solvents (e.g., DMF) and phase-transfer catalysts (e.g., tetrabutylammonium bromide) may enhance reactivity, as evidenced in fluoroalkoxyquinoline syntheses.

Q & A

Q. What are the established synthetic routes for 4-Benzoylquinoline, and how are they validated experimentally?

The synthesis of this compound typically involves Friedel-Crafts acylation or transition-metal-catalyzed coupling reactions. For example, quinoline derivatives are often synthesized via condensation of substituted anilines with ketones, followed by cyclization. Characterization is performed using 1H/13C NMR to confirm the benzoyl group’s attachment at the 4-position and HPLC (>97% purity thresholds) to validate purity . Melting point analysis (e.g., mp 62–64°C for analogous compounds) and mass spectrometry further corroborate structural integrity .

Q. What biological activities are associated with this compound, and how are these mechanisms assessed in vitro?

this compound derivatives exhibit potential as acetylcholinesterase inhibitors, relevant to Alzheimer’s disease research. Biological evaluation involves enzyme inhibition assays (e.g., Ellman’s method) to measure IC50 values and cell viability assays (MTT or resazurin-based) to assess cytotoxicity. Dose-response curves are analyzed to determine EC50 values, with statistical validation via ANOVA or Student’s t-test .

Q. How are physicochemical properties (e.g., solubility, stability) of this compound determined for preclinical studies?

Solubility is quantified using shake-flask methods in buffers (pH 1–7.4) and analyzed via UV-Vis spectroscopy. Stability under physiological conditions is assessed through accelerated degradation studies (e.g., 40°C/75% RH for 4 weeks) with HPLC monitoring. LogP values are determined via reverse-phase HPLC or computational tools like ACD/Labs .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of this compound derivatives across studies?

Contradictions often arise from variations in assay conditions (e.g., enzyme sources, buffer pH) or cell lines. A systematic approach includes:

Q. What strategies optimize the pharmacokinetic profile of this compound for CNS-targeted drug development?

To enhance blood-brain barrier permeability:

Q. How can computational methods (e.g., DFT, molecular docking) guide the design of this compound analogs with improved selectivity?

Q. What experimental designs mitigate synthetic challenges in multi-step this compound derivatization?

- Employ Design of Experiments (DoE) to optimize reaction parameters (temperature, catalyst loading).

- Use flow chemistry for hazardous intermediates (e.g., boronic esters) to improve safety and yield.

- Validate intermediates via in-line FTIR monitoring to reduce purification steps .

Data Contradiction and Validation

Q. How should researchers address discrepancies in spectroscopic data (e.g., NMR shifts) for this compound analogs?

- Compare data with NIST Chemistry WebBook reference spectra.

- Re-run experiments under anhydrous conditions to eliminate solvent artifacts.

- Use 2D NMR (COSY, HSQC) to resolve overlapping peaks in complex derivatives .

Q. What statistical frameworks are recommended for validating contradictory in vivo efficacy results?

- Apply Bayesian hierarchical models to account for inter-study variability.

- Use power analysis to ensure sample sizes are adequate (α=0.05, β=0.2).

- Report effect sizes (Cohen’s d) instead of p-values alone to contextualize biological relevance .

Methodological Best Practices

Q. How should raw data from this compound studies be documented to ensure reproducibility?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.